molecular formula C22H20BrClN2OS B3299481 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-94-2

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B3299481
CAS No.: 899910-94-2
M. Wt: 475.8 g/mol
InChI Key: VQQRGTSHFJZWRA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazaspiro[4.6]undec-3-ene-2-thione class, characterized by a spirocyclic core with two nitrogen atoms and a thione group. The 4-bromophenyl substituent at position 3 and the 4-chlorobenzoyl group at position 1 distinguish it from analogs. The bromine and chlorine substituents likely enhance lipophilicity and influence binding interactions, making it a candidate for pharmacological studies .

Properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQRGTSHFJZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C22H19BrClN3O3S and a molecular weight of 520.83 g/mol, contains various functional groups that may contribute to its pharmacological properties. The presence of bromine, chlorine, and nitro groups suggests significant reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound features a diazaspiro framework that includes both nitrogen and sulfur atoms, enhancing its reactivity. The spirocyclic nature allows for diverse chemical interactions, making it a candidate for various biological studies.

PropertyValue
Molecular FormulaC22H19BrClN3O3S
Molecular Weight520.83 g/mol
CAS Number899910-90-8
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in critical signaling pathways. Preliminary studies suggest that the compound may modulate enzyme activity, potentially influencing pathways related to pain management and cancer progression.

Biological Activity Studies

Research indicates that compounds with structural similarities to this diazaspiro compound exhibit diverse biological activities:

  • Anticancer Activity : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines. For instance, sesquiterpenes with similar frameworks have demonstrated significant anticancer properties, suggesting that this compound may also possess similar effects.
  • Analgesic Properties : Related spiro heterocycles have been noted for their analgesic effects, indicating potential applications in pain management.

Case Studies

A study on related compounds demonstrated that halogenated derivatives significantly enhance biological activity due to increased lipophilicity, which facilitates better interaction with biological targets. For example:

  • Compound Comparison :
Compound NameIC50 (µM)Notable Features
3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)0.46 ± 0.02High potency against A549 lung cancer cells
5-Fluorouracil (Control)4.98 ± 0.41Standard anticancer drug for comparison

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The unique structure allows for various nucleophilic and electrophilic reactions:

  • Key Synthetic Steps :
    • Formation of the spirocyclic core through cyclization.
    • Introduction of bromophenyl and chlorobenzoyl moieties via substitution reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent type (halogens, alkyl groups), position, and spiro ring size. Below is a comparative analysis of selected analogs (Table 1):

Table 1: Structural and Molecular Comparison of Diazaspiro Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Evidence
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione ~C22H19BrClN2OS ~507.82 4-Bromophenyl, 4-chlorobenzoyl Derived from
3-(3-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione C15H17FN2S 276.37 3-Fluorophenyl
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione C24H26N2OS 390.55 4-Methylbenzoyl, 4-methylphenyl
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione C15H16Cl2N2S 327.27 3,4-Dichlorophenyl, 8-methyl
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione C15H16Cl2N2S 327.28 2,4-Dichlorophenyl

Key Observations:

Substituent Effects: Halogens: Bromine (atomic radius: 1.85 Å) and chlorine (0.99 Å) increase molecular weight and lipophilicity compared to fluorine (0.64 Å) or methyl groups. This may enhance membrane permeability but reduce aqueous solubility . Benzoyl vs.

Spiro Ring Size :

  • Compounds with spiro[4.6] (e.g., target compound) have larger ring systems than spiro[4.5] analogs (e.g., C15H16Cl2N2S in ). This difference may affect conformational flexibility and steric interactions in binding pockets .

Biological Relevance :

  • highlights a diazaspiro[3.3]heptane derivative as a vasopressin antagonist, suggesting that spirocyclic cores are pharmacologically relevant. The target compound’s halogenated substituents may confer specificity for similar neuropsychiatric targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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